molecular formula C18H20N2O2 B5887703 N-[3-(acetylamino)phenyl]-4-phenylbutanamide

N-[3-(acetylamino)phenyl]-4-phenylbutanamide

Cat. No. B5887703
M. Wt: 296.4 g/mol
InChI Key: KZRRJDSIGLJYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-4-phenylbutanamide, commonly known as APAP, is a widely used analgesic and antipyretic drug. It is a non-opioid drug that is used to relieve pain and reduce fever. APAP is one of the most commonly used drugs worldwide and has been the subject of extensive scientific research.

Mechanism of Action

The mechanism of action of APAP is not fully understood. It is believed to work by inhibiting the production of prostaglandins in the brain and spinal cord. Prostaglandins are chemicals that are produced in response to injury or inflammation and are responsible for causing pain and fever. By inhibiting the production of prostaglandins, APAP reduces pain and fever.
Biochemical and Physiological Effects:
APAP is metabolized in the liver by the cytochrome P450 enzyme system. The primary metabolite of APAP is N-acetyl-p-benzoquinone imine (NAPQI), which is toxic to liver cells. However, under normal circumstances, NAPQI is rapidly detoxified by glutathione. In cases of APAP overdose, the glutathione stores in the liver are depleted, leading to the accumulation of NAPQI and liver damage.

Advantages and Limitations for Lab Experiments

APAP is a widely used drug in laboratory experiments due to its well-established synthesis method and extensive scientific research. However, there are limitations to its use in certain experiments, such as those involving liver toxicity or drug interactions.

Future Directions

There are several future directions for research on APAP. One area of research is the development of new drugs that are more effective and have fewer side effects than APAP. Another area of research is the development of new methods for the synthesis of APAP that are more efficient and environmentally friendly. Additionally, research is needed to better understand the mechanism of action of APAP and its effects on the liver and other organs. Finally, research is needed to develop new methods for the treatment of APAP overdose.

Synthesis Methods

APAP is synthesized by the reaction of p-aminophenol with acetic anhydride to form N-acetyl-p-aminophenol. This compound is then reacted with 4-phenylbutyric acid to form APAP. The synthesis of APAP is a well-established process and has been extensively studied.

Scientific Research Applications

APAP has been extensively studied in scientific research for its analgesic and antipyretic properties. It is used in the treatment of pain and fever in a variety of conditions, including headaches, menstrual cramps, arthritis, and dental pain. APAP is also used as a standard reference compound in pharmacological studies.

properties

IUPAC Name

N-(3-acetamidophenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14(21)19-16-10-6-11-17(13-16)20-18(22)12-5-9-15-7-3-2-4-8-15/h2-4,6-8,10-11,13H,5,9,12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRRJDSIGLJYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(acetylamino)phenyl]-4-phenylbutanamide

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